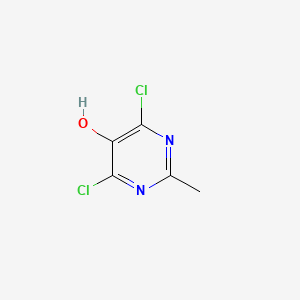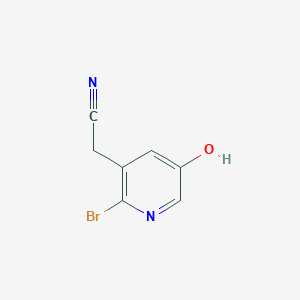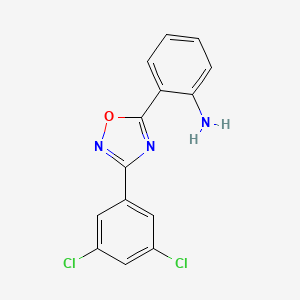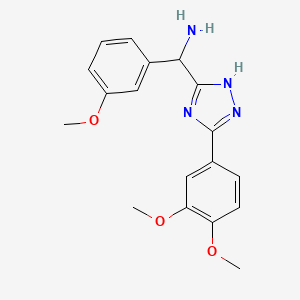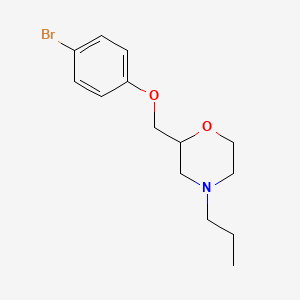
2-((4-Bromophenoxy)methyl)-4-propylmorpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((4-Bromophenoxy)methyl)-4-propylmorpholine is an organic compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of a bromophenoxy group attached to a morpholine ring, which is further substituted with a propyl group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Bromophenoxy)methyl)-4-propylmorpholine typically involves the reaction of 4-bromophenol with epichlorohydrin to form 2-((4-bromophenoxy)methyl)oxirane . This intermediate is then reacted with morpholine under basic conditions to yield the desired product. The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in an organic solvent like dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-((4-Bromophenoxy)methyl)-4-propylmorpholine undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom in the bromophenoxy group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the bromophenoxy group, converting it to a phenyl group.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Major Products Formed
Nucleophilic substitution: Products include azides, thiols, and ethers.
Oxidation: N-oxides of the morpholine ring.
Reduction: Phenyl derivatives.
Applications De Recherche Scientifique
2-((4-Bromophenoxy)methyl)-4-propylmorpholine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and coordination polymers.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-((4-Bromophenoxy)methyl)-4-propylmorpholine involves its interaction with specific molecular targets. The bromophenoxy group can interact with various enzymes and receptors, modulating their activity. The morpholine ring can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets. The propyl group can influence the compound’s lipophilicity, affecting its distribution within biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
2-((4-Bromophenoxy)methyl)-4-propylmorpholine is unique due to its combination of a bromophenoxy group, a morpholine ring, and a propyl substituent. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds. The presence of the morpholine ring enhances its solubility and bioavailability, while the bromophenoxy group provides a site for further functionalization and interaction with biological targets.
Propriétés
Formule moléculaire |
C14H20BrNO2 |
|---|---|
Poids moléculaire |
314.22 g/mol |
Nom IUPAC |
2-[(4-bromophenoxy)methyl]-4-propylmorpholine |
InChI |
InChI=1S/C14H20BrNO2/c1-2-7-16-8-9-17-14(10-16)11-18-13-5-3-12(15)4-6-13/h3-6,14H,2,7-11H2,1H3 |
Clé InChI |
HPSSUEFRHOVJNM-UHFFFAOYSA-N |
SMILES canonique |
CCCN1CCOC(C1)COC2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


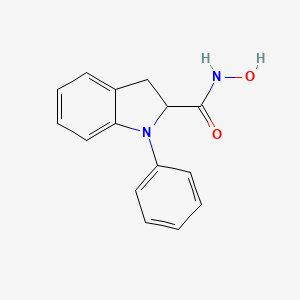

![6-Cyclohexyl-1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-5(6H)-one](/img/structure/B15055677.png)
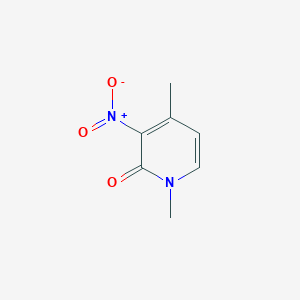
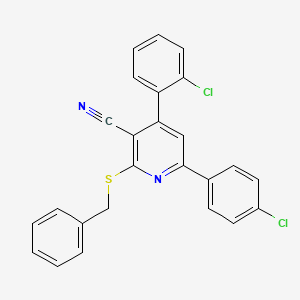
![2-(Chloromethyl)-6-(difluoromethoxy)benzo[d]oxazole](/img/structure/B15055698.png)
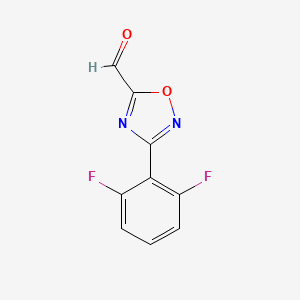
![7-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridin-4-amine](/img/structure/B15055707.png)

